N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(15-5-8-20-9-6-15)18-11-13-1-3-14(4-2-13)16-7-10-21-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDYFBEWNNEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide typically involves multiple steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan-3-yl boronic acid is coupled with a phenyl halide in the presence of a palladium catalyst.
Introduction of the oxane ring: The intermediate is then subjected to a cyclization reaction to form the oxane ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on structural variations, substituent effects, and inferred properties.
Table 1: Structural Comparison
Key Observations
Substituent Effects on Physicochemical Properties The furan-3-yl group in the target compound is less electron-withdrawing than the 4-chlorophenoxy group in Compound 2 , which may enhance solubility compared to the latter. Conversely, the sulfanyl (S) linker in Compound 2 increases lipophilicity (higher LogP) relative to the methylene (CH2) linker in the target compound.
Core Structure Implications
- The oxane ring in the target compound and Compound 2 provides rigidity, whereas the pyridopyridazine core in Compound 3 offers a larger aromatic surface for target binding. Brecanavir , with a hexahydrofurofuran core, demonstrates the role of bicyclic systems in enhancing protease inhibition (e.g., HIV-1 protease).
Synthetic Accessibility The target compound and Compound 2 likely share synthetic routes involving reductive amination or nucleophilic substitution for linker attachment. Compound 3 employs more complex multicomponent reactions, as noted in its patent synthesis steps.
Table 2: Hypothetical Property Comparison
Research Findings and Limitations
- Structural Analysis: The target compound’s furan-phenyl-methyl motif is distinct from the chlorophenoxy-sulfanyl group in Compound 2 , which may reduce off-target interactions in biological systems.
- Pharmacological Gaps: No explicit bioactivity data for the target compound exists in the evidence.
- SHELX Relevance: Crystallographic data for these compounds may rely on SHELX software for structural refinement, as noted in .
Biological Activity
N-{[4-(furan-3-yl)phenyl]methyl}oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an oxane-derived carboxamide moiety. This structural configuration facilitates interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19NO3 |
| Molecular Weight | 283.34 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Protein-Ligand Interactions : It forms stable complexes with proteins, influencing their function and stability, which can lead to altered cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening of drug libraries identified it as a promising candidate against cancer cell lines, exhibiting significant cytotoxicity against breast cancer (MCF-7) and other tumor types .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| Hek293 | 15.0 |
| A549 | 18.2 |
Antimicrobial Activity
The compound has also demonstrated antibacterial and antifungal properties. Research indicates that it inhibits the growth of various pathogens, making it a candidate for further development in treating infections .
Case Studies
- Study on Enzyme Inhibition : A study focused on the inhibition of cyclooxygenase (COX) enzymes revealed that derivatives of this compound exhibited moderate inhibition rates, suggesting anti-inflammatory potential .
- Molecular Docking Studies : In silico studies using molecular docking techniques have elucidated the binding interactions between this compound and target proteins, revealing critical hydrogen bonding and pi-stacking interactions that enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
